molecular formula C8H5F3O2 B1330798 3-(Trifluoromethoxy)benzaldehyde CAS No. 52771-21-8

3-(Trifluoromethoxy)benzaldehyde

Cat. No. B1330798
CAS RN: 52771-21-8
M. Wt: 190.12 g/mol
InChI Key: FQEVHRCPXFKJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)benzaldehyde is a chemical compound that is part of a broader class of trifluoromethylated aromatic aldehydes. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group is particularly noteworthy for its ability to influence the electronic properties of aromatic systems and enhance metabolic stability in drug molecules .

Synthesis Analysis

The synthesis of trifluoromethylated aromatic compounds can be achieved through various methods. One approach involves the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles, which can be further functionalized through cross-coupling reactions . Another method includes a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, providing access to trifluoromethylated naphthoquinones . Additionally, the synthesis of related compounds like 4,4,4-trifluorocrotonaldehyde has been described, which can be used to create trifluoromethylated stereogenic centers via organocatalytic 1,4-additions .

Molecular Structure Analysis

The molecular structure of trifluoromethylated aromatic aldehydes can be complex and is often studied using X-ray crystallography and various spectroscopic techniques. For instance, the structure of the benzaldehyde/boron trifluoride adduct has been determined, revealing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . Similarly, the structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been elucidated by X-ray analysis .

Chemical Reactions Analysis

Trifluoromethylated aromatic aldehydes can undergo a variety of chemical reactions. For example, they can participate in domino reactions catalyzed by trifluoroacetic acid, leading to the synthesis of compounds like 2,3-dihydro-1H-1,5-benzodiazepines . They can also be involved in intramolecular alkyne–aldehyde metathesis reactions promoted by boron trifluoride–etherate in fluorinated alcohols, yielding products such as 3-aroyl-2H-chromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated aromatic aldehydes are influenced by the presence of the trifluoromethoxy group. This group can lower the LUMO energy and increase the positive charge at the carbonyl carbon atom upon complexation with Lewis acids, which is relevant for understanding the reactivity of these compounds in various C-C bond-forming reactions . The trifluoromethoxy group also contributes to the overall electron-withdrawing nature of the compound, which can affect its reactivity and stability.

Scientific Research Applications

  • Catalytic Properties in Metal-Organic Frameworks : The metal-organic framework compound Cu3(BTC)2 demonstrates significant catalytic properties. This framework, when used with benzaldehyde, shows activation for liquid phase cyanosilylation, yielding high selectivity and reasonable yield (Schlichte, Kratzke, & Kaskel, 2004).

  • Ionic Liquid as Solvent and Catalyst : In an undergraduate project for green chemistry, an ionic liquid was used as a recyclable catalyst/reaction medium for the Knoevenagel condensation involving benzaldehyde, demonstrating innovative applications in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

  • Lewis Acid-Mediated Reactions : The study of the benzaldehyde/boron trifluoride adduct provided insights into Lewis acid-mediated reactions involving benzaldehyde. These reactions are crucial in a variety of C-C bond-forming processes in organic chemistry (Reetz et al., 1986).

  • Oxidation of Benzyl Alcohol to Benzaldehyde : Research on the oxidation of benzyl alcohol to benzaldehyde using various catalysts, such as sulfated Ti-SBA-15 and NiFe2O4 nanoparticles, has been conducted. These studies highlight the importance of benzaldehyde in various industries and the development of environmentally friendly production methods (Sharma, Soni, & Dalai, 2012); (Iraqui, Kashyap, & Rashid, 2020).

  • Photocatalytic Conversion in Environmental Applications : The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride demonstrates environmentally friendly approaches in chemical transformations (Lima, Silva, Silva, & Faria, 2017).

  • Enzyme-Catalyzed Asymmetric C–C-Bond Formation : Benzaldehyde lyase has been used in the asymmetric synthesis of benzoin derivatives, showcasing the role of enzymes in facilitating specific and efficient chemical transformations (Kühl et al., 2007).

  • Benzaldehyde in Bioproduction and Bioreactors : The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlights the potential of microbial biotransformation in flavor industry applications (Craig & Daugulis, 2013).

Safety And Hazards

3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEVHRCPXFKJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345520
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzaldehyde

CAS RN

52771-21-8
Record name 3-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

103 g (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one liter three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7 g (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one liter flask which contains solution of 60 g of potassium carbonate in 250 ml of water. The mixture is heated at 100° C. so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32 g (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72.7 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

103 g. (0.544 mol) of stannous chloride and 400 ml of diethyl ether are introduced into a one litre three-necked flask equipped with a condenser, a mechanical stirrer and a gas bubbler tube. This mixture is cooled and saturated with hydrogen chloride gas until the stannous chloride is completely dissolved. A solution of 72.7g. (0.388 mol) of 3-trifluoromethoxy-benzonitrile in 75 ml. of anhydrous diethyl ether is added dropwise but fastly via the dropping funnel, while the mixture is cooled with ice-water. The mixture is allowed overnight, then the aldehyde is steam distilled. The distillate is extracted several times with diethyl ether and the extracts are combined. 250 ml. of a solution of sodium bisulphite (d=1.32-1.33) are added to the extracts and allowed overnight. The bisulfite compound is filtered off, washed with a small quantity of ice-water and then with diethyl ether. The compound is introduced into a one litre flask which contains solution of 60 g. of potassium carbonate in 250 ml. of water. The mixture is heated at 100°C so as to decompose the bisulfite compound and to steam distil the aldehyde as it is formed. The distillate is extracted several times with diethyl ether. The combined ether phases are dried over sodium sulphate and filtered and the solvent is evaporated. 32g. (44% yield) of 3-trifluoromethoxy-benzaldehyde are obtained as a colourless oil.
[Compound]
Name
stannous chloride
Quantity
0.544 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.388 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 2
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 3
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethoxy)benzaldehyde

Citations

For This Compound
36
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
D Yanagisawa, T Kato, H Taguchi, N Shirai, K Hirao… - Biomaterials, 2021 - Elsevier
The accumulation of β-amyloid (Aβ) aggregates in the brain occurs early in the progression of Alzheimer's disease (AD), and non-fibrillar soluble Aβ oligomers are particularly neurotoxic…
Number of citations: 26 www.sciencedirect.com
H Taguchi, D Yanagisawa, S Morikawa… - Australian Journal of …, 2014 - CSIRO Publishing
1,7-Bis(4′-hydroxy-3′-trifluoromethoxyphenyl)-1,6-heptadiene-3,5-dione (2a), related to curcumin, and thirteen 4-substituted derivatives were prepared and their keto/enol ratio in …
Number of citations: 10 www.publish.csiro.au
RC Durley, ML Grapperhaus, BS Hickory… - Journal of medicinal …, 2002 - ACS Publications
A novel series of substituted N-benzyl-N-phenyl-trifluoro-3-amino-2-propanols are described that reversibly inhibit cholesteryl ester transfer protein (CETP). Starting with screening lead …
Number of citations: 41 pubs.acs.org
A Shrestha, HJ Oh, MJ Kim, NT Pun, TBT Magar… - European Journal of …, 2017 - Elsevier
As a continuous effort to discover new potential anti-inflammatory agents, we systematically designed and synthesized sixty-one 2-benzylidene-1-indanone derivatives with structural …
Number of citations: 25 www.sciencedirect.com
V Vijayendar, SS Kaki, EV Krishna, S Misra… - 2018 - nopr.niscpr.res.in
A series of undecenoic acid-based aldoxime esters have been synthesized using various substituted benzaldehydes and undecenoic acid. These oxime esters have been evaluated for …
Number of citations: 3 nopr.niscpr.res.in
EJ Reinhard, JL Wang, RC Durley… - Journal of medicinal …, 2003 - ACS Publications
A novel series of substituted N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)-trifluoro-3-amino-2-propanols is described which potently and reversibly inhibit cholesteryl …
Number of citations: 57 pubs.acs.org
SA Noureddin, RM El-Shishtawy, KO Al-Footy - European journal of …, 2019 - Elsevier
Curcumin (diferuloylmethane or 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) is an interesting compound that is characterized by a special chemical structure with a …
Number of citations: 125 www.sciencedirect.com
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
Supplementary Material for: Page 1 Supplemental Data Small Molecule Inhibitors of Mucin-Type O-Linked Glycosylation from a Uridine-Based Library Howard C. Hang, Chong Yu, Kelly …
Number of citations: 2 citeseerx.ist.psu.edu
ACU Lourens, D Gravestock, RL Van Zyl… - Organic & …, 2016 - pubs.rsc.org
The design, synthesis and biological evaluation of a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines is described. These compounds exhibited in vitro antiplasmodial activity in …
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.